S-8510 (phosphate), also known by its chemical identifier 151466-23-8, is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is primarily classified as a phosphate derivative, which plays a crucial role in biochemical processes and synthetic chemistry. The synthesis of S-8510 involves multiple steps, including the preparation of a core structure followed by phosphorylation, which enhances its utility in various applications.
S-8510 (phosphate) is derived from advanced synthetic methodologies that often involve solid-phase techniques. These methods are particularly beneficial for producing complex oligomeric structures, such as glycosyl phosphates, which are relevant in biological systems and therapeutic applications. The classification of S-8510 falls under the category of organophosphates, which are esters or salts of phosphoric acid, known for their diverse functionalities in both biological and chemical contexts.
The synthesis of S-8510 typically employs solid-phase synthesis techniques. A notable method involves a stereocontrolled approach that allows for the selective modification of phosphorus atoms. This method includes the use of non-nucleophilic acidic activators to facilitate the reaction between sugar moieties and phosphite intermediates .
The molecular structure of S-8510 (phosphate) features a phosphorus atom bonded to four oxygen atoms, one of which is typically part of an alkyl or aryl group. The stereochemistry at the phosphorus center can be confirmed through Nuclear Magnetic Resonance spectroscopy, which provides insights into the spatial arrangement of atoms within the molecule.
S-8510 (phosphate) participates in various chemical reactions typical for phosphates:
The stability of S-8510 under different conditions is critical for its application in synthetic pathways. The reactivity profile can be influenced by factors such as pH, temperature, and solvent choice.
The mechanism by which S-8510 exerts its effects can vary depending on its application but generally involves:
Quantitative analyses often involve measuring reaction rates or product yields in biochemical assays to establish efficacy.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity.
S-8510 (phosphate) has several scientific uses:
S-8510 phosphate (SB-737552 phosphate) is a benzodiazepine receptor (BZR) partial inverse agonist that binds to the orthosteric site on GABAA receptors. Unlike classical benzodiazepine agonists that potentiate GABAergic neurotransmission, inverse agonists like S-8510 negatively modulate chloride ion flux through the GABAA receptor channel. This occurs via stabilization of receptor conformations with reduced affinity for GABA, thereby decreasing inhibitory neurotransmission [1] [9]. Structurally, S-8510 interacts with the BZR binding pocket located at the α+/γ− subunit interface of GABAA receptors. Binding induces conformational changes that propagate to the transmembrane domain, constricting the ion pore—a mechanism distinct from channel blockers like picrotoxin [9].
Functionally, this inverse agonism enhances neuronal excitability and cognitive processes. S-8510 reverses scopolamine-induced amnesia by upregulating cortical acetylcholine release and high-affinity choline uptake in basal forebrain-lesioned rats, confirming its pro-cholinergic effects [1] [5]. Electrophysiological studies show S-8510 potentiates long-term potentiation (LTP) in hippocampal circuits, an effect blocked by the BZR antagonist flumazenil, confirming receptor specificity [2].
S-8510 exhibits high-affinity binding to GABAA-BZR sites, with equilibrium dissociation constants (Ki) measured under varying GABA conditions:
Condition | Ki (nM) | Experimental System |
---|---|---|
–GABA | 34.6 ± 1.2 | Rat cortical membranes |
+GABA | 36.2 ± 0.8 | Rat cortical membranes |
Table 1: Binding affinities of S-8510 phosphate at GABAA-BZR sites [2] [8]
The minimal difference in Ki values between GABA-deficient and GABA-saturated states indicates limited cooperativity between GABA and S-8510 binding. This contrasts with full agonists (e.g., diazepam), which show significantly increased affinity in the presence of GABA. Kinetic studies further reveal S-8510 has a moderate association rate (kon ≈ 106 M−1min−1) and a dissociation half-life (t½) of ~19 minutes, reflecting transient receptor occupancy [2] [6]. This kinetic profile enables rapid modulation of receptor function without prolonged desensitization.
The GABA ratio (defined as Ki, –GABA / Ki, +GABA) quantifies ligand efficacy at BZR sites:
S-8510 exhibits a GABA ratio of 0.96 (34.6 nM / 36.2 nM), classifying it as a partial inverse agonist with near-antagonist properties [2]. This ratio aligns closely with flumazenil (GABA ratio ≈ 1.0), a prototypical BZR antagonist. By comparison, the full inverse agonist CGS8216 has a GABA ratio of ~0.8, indicating stronger negative efficacy [2]. The near-unity GABA ratio of S-8510 explains its low anxiogenic and proconvulsant activity at therapeutic doses, unlike full inverse agonists that exhibit potent seizure induction [2] [8].
S-8510, flumazenil, and CGS8216 exhibit distinct profiles at GABAA-BZR sites:
Property | S-8510 | Flumazenil | CGS8216 |
---|---|---|---|
Binding affinity (Ki, nM) | 34.6 (–GABA) | 6–10 | 5–8 |
GABA ratio | 0.96 | 1.0 | 0.8 |
Efficacy | Partial inverse agonist | Neutral antagonist | Full inverse agonist |
Proconvulsant activity | Selective for PTZ-induced seizures | None | Generalized seizures |
Cognitive effects | Reverses scopolamine-induced amnesia | No intrinsic activity | Weak/no reversal |
Table 2: Pharmacological comparison of BZR ligands [1] [2] [3]
S-8510’s unique profile stems from its moderate negative efficacy (GABA ratio ≈ 0.96), enabling cognitive enhancement with reduced seizure risk compared to full inverse agonists [2] [5].
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4